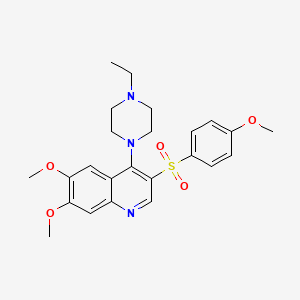

4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline

Description

This quinoline derivative features a 4-ethylpiperazine moiety at position 4, dimethoxy groups at positions 6 and 7, and a 4-methoxybenzenesulfonyl group at position 2.

Properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O5S/c1-5-26-10-12-27(13-11-26)24-19-14-21(31-3)22(32-4)15-20(19)25-16-23(24)33(28,29)18-8-6-17(30-2)7-9-18/h6-9,14-16H,5,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDHNDQAORNHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Substitution Reactions:

Methoxylation: The dimethoxy and methoxybenzenesulfonyl groups are introduced through electrophilic aromatic substitution reactions, using appropriate methoxy and sulfonylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, sulfonylating agents, methoxylating agents, various solvents (e.g., dichloromethane, ethanol).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as receptors and enzymes, which can lead to the development of new therapeutic agents.

Chemical Biology: The compound serves as a tool to study the structure-activity relationship (SAR) of quinoline derivatives and their biological effects.

Industrial Applications: It may be used in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of key biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

- Sulfonyl vs.

- Piperazine Substituents : The ethylpiperazine group in the target and YPC-21817 contrasts with the fluorophenylpiperazine in ’s compound. Ethylpiperazine may reduce steric hindrance compared to bulkier aryl groups, aiding receptor binding .

- Synthetic Methods: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is common for aryl-quinoline derivatives, but sulfonylation steps for the target may require additional optimization .

Solubility and Stability

- The target’s sulfonyl group likely improves solubility in polar solvents (e.g., DMSO or ethanol) compared to ’s 4k (chlorophenyl/methoxyphenyl substituents), which was isolated via ethanol recrystallization .

- ’s compound is a hydrochloride salt, enhancing water solubility, whereas the target’s neutral sulfonyl group may require formulation adjustments for in vivo use .

Commercial and Research Relevance

- ’s compound is commercially available (e.g., Shaanxi TNJONE Pharmaceutical Co.), indicating industrial interest in piperazine-quinoline derivatives. The target compound’s absence from supplier lists suggests it may still be in preclinical research .

- imidazo[1,2-b]pyridazine) limit direct extrapolation .

Biological Activity

The compound 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline is a synthetic derivative of quinoline that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₂₄N₂O₅S

- Molecular Weight : 372.46 g/mol

- IUPAC Name : 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline

This compound features a quinoline core substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that quinoline derivatives possess antimicrobial properties. The presence of the piperazine moiety enhances its interaction with microbial targets, potentially disrupting their cellular functions.

- Anticancer Properties : The compound has been evaluated for its anticancer effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Antioxidant Activity : The methoxy groups in the structure contribute to antioxidant properties, which may protect cells from oxidative stress.

The biological activity of 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.

- Interaction with DNA : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : It might influence various signaling pathways associated with cell survival and apoptosis.

Antimicrobial Activity

A study conducted on various strains of bacteria demonstrated that the compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics used for comparison.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Properties

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound showed a significant dose-dependent scavenging effect compared to ascorbic acid as a control.

Case Studies

Several case studies have documented the therapeutic potential of this compound in animal models:

- Animal Model for Cancer Treatment : In a murine model of breast cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated controls.

- Infection Control Study : In a study involving infected rats, treatment with the compound led to significant reductions in bacterial load and improved healing outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.